N-benzyl-1-[5-(2-chlorophenyl)furan-2-yl]methanamine
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Overview
Description
BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is a complex organic compound that features a benzylamine moiety attached to a furan ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound.
Attachment of the Benzylamine Moiety: The final step involves the nucleophilic substitution reaction where benzylamine is reacted with the furan derivative to form the desired compound.
Industrial Production Methods
Industrial production of BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Phenyl-substituted derivatives
Substitution: Various benzylamine derivatives with different functional groups
Scientific Research Applications
BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- BENZYL({[5-(2-BROMOPHENYL)FURAN-2-YL]METHYL})AMINE
- BENZYL({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL})AMINE
- BENZYL({[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE
Uniqueness
BENZYL({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL})AMINE is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C18H16ClNO |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H16ClNO/c19-17-9-5-4-8-16(17)18-11-10-15(21-18)13-20-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
InChI Key |
JBUBIYFUTXLBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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